molecular formula C11H17ClN4O2S B12225193 N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide

N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide

Cat. No.: B12225193
M. Wt: 304.80 g/mol
InChI Key: RGJHYCMWTHCSTO-UHFFFAOYSA-N
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Description

N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chloropyrimidine moiety and a methanesulfonamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the chloropyrimidine and methanesulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, making it a potential candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
  • N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Uniqueness

N-[1-(5-Chloropyrimidin-2-YL)piperidin-3-YL]-N-methylmethanesulfonamide stands out due to its specific substitution pattern and the presence of the methanesulfonamide group, which imparts unique chemical and biological properties. Its ability to act as a GPR119 agonist and its potential therapeutic applications in diabetes and other diseases highlight its significance in scientific research .

Properties

Molecular Formula

C11H17ClN4O2S

Molecular Weight

304.80 g/mol

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C11H17ClN4O2S/c1-15(19(2,17)18)10-4-3-5-16(8-10)11-13-6-9(12)7-14-11/h6-7,10H,3-5,8H2,1-2H3

InChI Key

RGJHYCMWTHCSTO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCN(C1)C2=NC=C(C=N2)Cl)S(=O)(=O)C

Origin of Product

United States

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